molecular formula C16H23N3O B12703041 2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- CAS No. 88514-33-4

2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)-

Cat. No.: B12703041
CAS No.: 88514-33-4
M. Wt: 273.37 g/mol
InChI Key: RTVOZGHFWJJZTQ-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, a piperazine ring, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-pyrrolidinone with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are often necessary to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: A simpler pyrrolidinone derivative with similar solvent properties.

    N-Methyl-2-pyrrolidone: Another pyrrolidinone compound used in various industrial applications.

Uniqueness

2-Pyrrolidinone, 1-((4-(phenylmethyl)-1-piperazinyl)methyl)- is unique due to its combination of a pyrrolidinone ring, a piperazine ring, and a phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

88514-33-4

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C16H23N3O/c20-16-7-4-8-19(16)14-18-11-9-17(10-12-18)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2

InChI Key

RTVOZGHFWJJZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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